molecular formula C6H14ClNO2 B1404102 trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride CAS No. 955028-06-5

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Cat. No. B1404102
M. Wt: 167.63 g/mol
InChI Key: BPOSFSLEEORCKE-IBTYICNHSA-N
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Description

“trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride” is a chemical compound with the CAS Number: 955028-06-5 and a molecular weight of 167.64 . Its linear formula is C6H14CLNO2 .


Synthesis Analysis

The synthesis of similar compounds, such as trans-4-hydroxy-L-proline, has been achieved through metabolic engineering in microorganisms . The synthesis involves two modules: an α-ketoglutarate (α-KG) synthesis module and an L-proline synthesis with hydroxylation module . First, α-KG attrition is reduced, and then, L-proline consumption is inhibited .

Scientific Research Applications

  • Structural Conformation and Characteristics : Díaz, Barrios, and Toscano (1997) studied the solid-state conformations of trans-2,6-diphenyl-4-(hydroxyimino)-piperidinol and related compounds, noting a preference for an axial OH substituent on the ring N atom, which contrasts with the preference for an equatorial conformation in solution (Díaz, Barrios, & Toscano, 1997).

  • Synthesis and Stereochemistry : A study by Casy and Jeffery (1972) described the synthesis and stereochemistry of cis and trans 1,3-dimethylpiperidin-4-ols and related compounds. This research contributes to understanding the configurations and preferred conformations of these derivatives (Casy & Jeffery, 1972).

  • Metabolic Activity in Obese Rats : Research by Massicot, Steiner, and Godfroid (1985) observed that chronic administration of a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, resulted in reduced food intake and weight gain in obese rats (Massicot, Steiner, & Godfroid, 1985).

  • Development of Diastereoselective Routes : Gijsen et al. (2008) developed two diastereoselective routes towards trans-4-aminomethyl-piperidin-3-ol building blocks. These routes are important for the scaleable synthesis of trans-3,4-disubstituted piperidines with specific substitution patterns (Gijsen et al., 2008).

  • Synthesis of Stereodefined Piperidines : Vervisch et al. (2010) demonstrated a method to convert 2-(2-Cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. This research contributes to the synthesis of stereodefined piperidines, which are important for creating conformationally constrained amino acids and related compounds (Vervisch et al., 2010).

  • Synthesis and Antinociceptive Activity : The study by Buolamwini and Knaus (1991) focused on the synthesis and evaluation of 3-methyl substituted isosteres of meperidine, which are important for understanding the structure-activity relationship in analgesic drugs (Buolamwini & Knaus, 1991).

properties

IUPAC Name

(3R,4R)-4-(hydroxymethyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h5-9H,1-4H2;1H/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOSFSLEEORCKE-IBTYICNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
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trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Reactant of Route 3
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Reactant of Route 4
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Reactant of Route 5
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride
Reactant of Route 6
trans-4-(Hydroxymethyl)-3-piperidinol hydrochloride

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